3-Ethynyl-N-isopropylbenzamide
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Overview
Description
3-Ethynyl-N-isopropylbenzamide is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an ethynyl group attached to the benzene ring and an isopropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-N-isopropylbenzamide typically involves the coupling of an ethynyl group with a benzamide derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of N-isopropylbenzylamine.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
3-Ethynyl-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-N-isopropylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-isopropylbenzamide: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
3-Ethynylbenzamide: Lacks the isopropyl group, which may affect its solubility and interaction with biological targets.
N-ethylbenzamide: Contains an ethyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
Uniqueness: 3-Ethynyl-N-isopropylbenzamide is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical and biological properties. The ethynyl group enhances its reactivity in coupling reactions, while the isopropyl group improves its solubility and interaction with hydrophobic environments.
Properties
IUPAC Name |
3-ethynyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-4-10-6-5-7-11(8-10)12(14)13-9(2)3/h1,5-9H,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAVANGIPKSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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